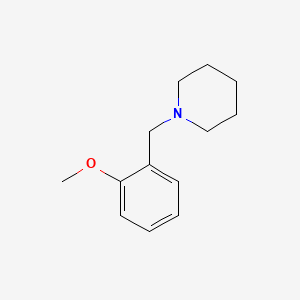
Piperidine, 1-((2-methoxyphenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-((2-methoxyphenyl)methyl)- is an organic compound with the molecular formula C13H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxyphenyl group attached to the piperidine ring via a methylene bridge. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((2-methoxyphenyl)methyl)- can be achieved through various methods. One common approach involves the reaction of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Another method involves the use of a Grignard reagent. In this approach, 2-methoxybenzyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent. This reagent is then added to piperidine, resulting in the formation of Piperidine, 1-((2-methoxyphenyl)methyl)- .
Industrial Production Methods
Industrial production of Piperidine, 1-((2-methoxyphenyl)methyl)- often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Catalysts and automated systems are employed to ensure consistent product quality and minimize waste .
化学反応の分析
Types of Reactions
Piperidine, 1-((2-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Piperidine, 1-((2-methoxyphenyl)methyl)- has numerous applications in scientific research:
作用機序
The mechanism of action of Piperidine, 1-((2-methoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in the synthesis of various drugs and as an anthelmintic.
Pyrrolidine: A five-membered heterocyclic amine, commonly used as a building block in organic synthesis.
Uniqueness
Piperidine, 1-((2-methoxyphenyl)methyl)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in the synthesis of complex molecules and its utility in medicinal chemistry.
特性
CAS番号 |
29175-53-9 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC名 |
1-[(2-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-4-3-7-12(13)11-14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChIキー |
VMXYGBRFPZQIIH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


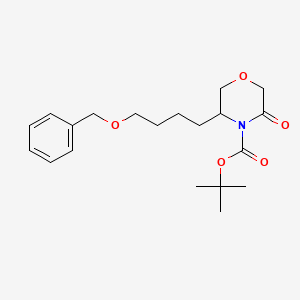
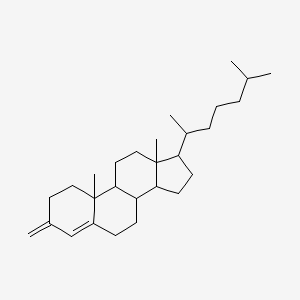
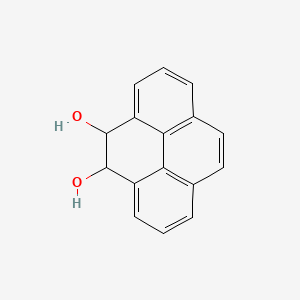
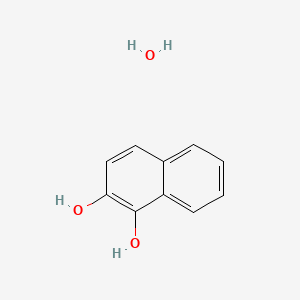
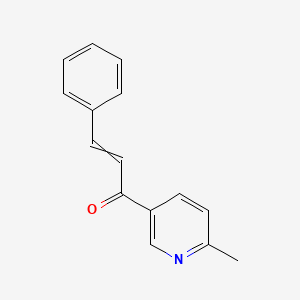
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
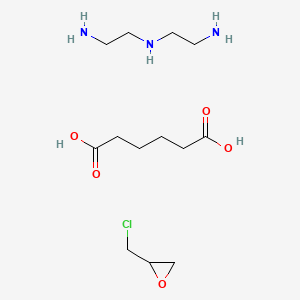
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)
![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
![6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14164714.png)
